molecular formula C17H17N3O3S B15052886 4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15052886
M. Wt: 343.4 g/mol
InChI Key: JXYOQGWSWGXJAD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 3,5-dimethoxyphenyl and phenoxymethyl groups. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other triazole derivatives.

Biological Activity

4-(3,5-Dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety has been extensively studied for its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 384.45 g/mol. Its structure features a triazole ring substituted with phenyl and methoxy groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. A study demonstrated that compounds with a triazole core exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. In particular, derivatives similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMelanoma (IGR39)10Apoptosis induction
Compound BBreast (MDA-MB-231)15Cell cycle arrest
Target CompoundMelanoma (IGR39)TBDTBD

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of sulfur in the triazole structure enhances its interaction with microbial enzymes. Studies indicate that derivatives similar to the target compound demonstrate significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundPseudomonas aeruginosaTBD

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have shown potential in other areas:

  • Antifungal Activity : Compounds with a similar structure have been effective against various fungal pathogens.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects : Triazoles have been investigated for their ability to protect neurons from damage in models of neurodegenerative diseases .

Case Studies

  • Cytotoxicity Assessment : A specific study evaluated the cytotoxic effects of synthesized triazole derivatives on human melanoma cells using the MTT assay. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds with specific substituents had lower MIC values, indicating enhanced antibacterial properties .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O3S/c1-21-14-8-12(9-15(10-14)22-2)20-16(18-19-17(20)24)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,24)

InChI Key

JXYOQGWSWGXJAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=NNC2=S)COC3=CC=CC=C3)OC

Origin of Product

United States

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